molecular formula C22H17N7O3S2 B12412792 Topoisomerase II inhibitor 9

Topoisomerase II inhibitor 9

Cat. No.: B12412792
M. Wt: 491.5 g/mol
InChI Key: LHFXYOYUZZPXSR-UHFFFAOYSA-N
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Description

Topoisomerase II inhibitor 9 is a compound that targets the enzyme DNA topoisomerase II. This enzyme is crucial for DNA replication, transcription, and repair, as it helps manage the topology of DNA by inducing transient double-strand breaks. Inhibitors of DNA topoisomerase II are widely used in clinical settings, particularly in the treatment of various cancers, due to their ability to interfere with the enzyme’s function and induce cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase II inhibitor 9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired yield and purity. For instance, the preparation might involve the use of organic solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium on carbon or copper iodide .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase II inhibitor 9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Topoisomerase II inhibitor 9 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase II inhibitor 9 exerts its effects by binding to the DNA topoisomerase II enzyme and preventing it from re-ligating the double-strand breaks it induces in the DNA. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets involved include the DNA topoisomerase II enzyme itself and the DNA strands it interacts with. The pathways affected by this inhibition include DNA replication, transcription, and repair .

Comparison with Similar Compounds

Topoisomerase II inhibitor 9 can be compared with other similar compounds, such as etoposide and teniposide, which are also topoisomerase II inhibitors. While these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and lower cytotoxicity. This makes it a promising candidate for further development as an anticancer agent .

List of Similar Compounds

Properties

Molecular Formula

C22H17N7O3S2

Molecular Weight

491.5 g/mol

IUPAC Name

N-[4-(pyridin-2-ylsulfamoyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C22H17N7O3S2/c30-20(13-33-22-21-27-24-14-29(21)18-6-2-1-5-17(18)26-22)25-15-8-10-16(11-9-15)34(31,32)28-19-7-3-4-12-23-19/h1-12,14H,13H2,(H,23,28)(H,25,30)

InChI Key

LHFXYOYUZZPXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5

Origin of Product

United States

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